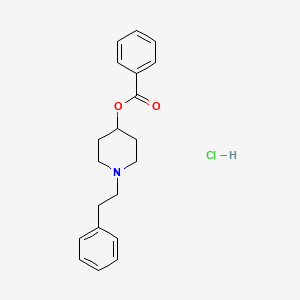

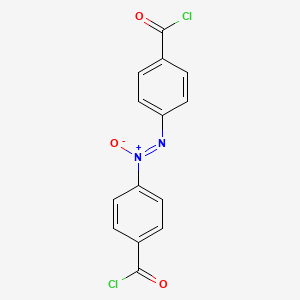

![molecular formula C12H14N2O5S B1622746 4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid CAS No. 65084-34-6](/img/structure/B1622746.png)

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid

Overview

Description

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid, also known as MNTB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNTB is a synthetic compound that is used in the synthesis of peptides and proteins.

Scientific Research Applications

Tissue Sulfhydryl Groups

A study by Ellman (1959) discusses a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, providing insight into applications related to tissue analysis and biochemical research (Ellman, 1959).

Preparation of Alkyl-2-Nitraminothiazoles

Research by Kasman and Taurins (1956) on the synthesis of 1-Chloro-3-methyl-2-butanone and 2-amino-4-isopropylthiazole indicates potential applications in the development of various thiazole compounds, which are significant in medicinal chemistry (Kasman & Taurins, 1956).

Solubility and Thermodynamics

Hart et al. (2015) conducted experiments to determine the solubility of various nitrobenzoic acids, including 4-nitrobenzoic acid, in different solvents. This research has implications for the pharmaceutical industry, especially in drug formulation and purification processes (Hart et al., 2015).

Organic Chemistry Education

A study by Kam, Levonis, and Schweiker (2020) on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification demonstrates the compound's utility in educational settings for teaching organic chemistry reactions (Kam, Levonis, & Schweiker, 2020).

Liquid Crystal Synthesis

Research by Debnath et al. (2013) on synthesizing achiral unsymmetrical four-ring bent-core liquid crystals, with a focus on nitro and cyano moieties, indicates applications in the field of material science and liquid crystal technology (Debnath et al., 2013).

Enzyme Assays

A study by Maeda et al. (2005) discusses the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to traditional reagents in thiol-quantification enzyme assays, highlighting the compound's application in biochemistry and pharmacology (Maeda et al., 2005).

Synthesis of Tetrazole GABA Analogs

Reznikov, Ostrovskii, and Klimochkin (2018) synthesized nonracemic tetrazole GABA analogs, indicating applications in neuropharmacology and drug development (Reznikov, Ostrovskii, & Klimochkin, 2018).

properties

IUPAC Name |

4-methylsulfanyl-2-[(3-nitrobenzoyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5S/c1-20-6-5-10(12(16)17)13-11(15)8-3-2-4-9(7-8)14(18)19/h2-4,7,10H,5-6H2,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXOOFQUSPEKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396144 | |

| Record name | N-(3-Nitrobenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-2-[(3-nitrobenzoyl)amino]butanoic acid | |

CAS RN |

65084-34-6 | |

| Record name | N-(3-Nitrobenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[12,14-dihydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1622668.png)

![(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1622679.png)

![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)

![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1622686.png)